molecular formula C25H26N4O4S B14142854 (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 892840-60-7

(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide

Cat. No.: B14142854
CAS No.: 892840-60-7
M. Wt: 478.6 g/mol
InChI Key: CXXKWBGGCXDKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a combination of sulfonamide, diazenyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a phenol or aniline.

    Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

    Formation of the benzamide group: This can be done by reacting a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide or diazenyl groups.

    Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.

    Substitution: The benzamide and sulfonamide groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Compounds with similar structures are often investigated for their potential as drugs, particularly as inhibitors of enzymes or receptors.

    Biological probes: It could be used in research to study biological pathways.

Industry

    Materials science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole, which are used as antibiotics.

    Diazenyl compounds: Azo dyes, which are used in various industrial applications.

    Benzamides: Compounds like metoclopramide, which are used as pharmaceuticals.

Uniqueness

The unique combination of functional groups in (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide may confer specific properties that are not found in simpler compounds. This could include unique reactivity, biological activity, or physical properties.

Properties

CAS No.

892840-60-7

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C25H26N4O4S/c1-29(18-23-8-5-17-33-23)34(31,32)24-15-9-19(10-16-24)25(30)26-20-11-13-22(14-12-20)28-27-21-6-3-2-4-7-21/h2-4,6-7,9-16,23H,5,8,17-18H2,1H3,(H,26,30)

InChI Key

CXXKWBGGCXDKFD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.